Formation Enthalpy: PrRh₂ Exhibits 3.6× Greater Thermodynamic Driving Force than PrRu₂
High-temperature direct synthesis calorimetry at 1473 ± 2 K demonstrates that PrRh₂ possesses a standard enthalpy of formation ΔHf° of −60.4 ± 1.7 kJ/g-atom, whereas the isostructural PrRu₂ yields only −16.9 ± 1.5 kJ/g-atom [1]. This 3.6-fold greater exothermicity is a direct, quantitative measure of stronger chemical bonding in the Rh-containing Laves phase. The difference is further reflected in the decomposition temperature: PrRh₂ melts congruently at approximately 1500°C, while PrRu₂ decomposes peritectically at 1681°C but with a far smaller enthalpy release [2].
| Evidence Dimension | Standard enthalpy of formation (ΔHf°) |
|---|---|
| Target Compound Data | ΔHf° = −60.4 ± 1.7 kJ/g-atom |
| Comparator Or Baseline | PrRu₂: ΔHf° = −16.9 ± 1.5 kJ/g-atom; PrIr₂: ΔHf° = −70.7 ± 2.8 kJ/g-atom |
| Quantified Difference | 3.6× more exothermic than PrRu₂; 15% less exothermic than PrIr₂ |
| Conditions | Direct synthesis calorimetry at 1473 ± 2 K; polycrystalline samples |
Why This Matters
For procurement decisions in high-temperature or reactive environments, the substantially higher thermodynamic stability of PrRh₂ relative to PrRu₂ ensures a wider processing window and reduced risk of incongruent melting or phase decomposition during device fabrication or operation.
- [1] Guo, Q.; Kleppa, O.J. Standard enthalpies of formation of some praseodymium alloys by high-temperature direct synthesis calorimetry. Metallurgical and Materials Transactions B 1994, 25, 73–77. doi:10.1007/BF02663180. View Source
- [2] Празеодимдиродий: состав, структура, применение. РУВИКИ. https://ru.ruwiki.ru/wiki/Празеодимдиродий (accessed 2026-05-11). View Source
